molecular formula C11H20FNO4 B3158315 (S)-2-((Tert-butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid CAS No. 857026-03-0

(S)-2-((Tert-butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid

Katalognummer B3158315
CAS-Nummer: 857026-03-0
Molekulargewicht: 249.28 g/mol
InChI-Schlüssel: RNHJCMLXWLYJPF-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of Boc-Fmoc involves several steps. One common approach is to start with (S)-4-fluoro-4-methylpentanoic acid and then introduce the Boc protecting group. The detailed synthetic route may vary, but it typically includes esterification, amidation, and deprotection steps .

Wissenschaftliche Forschungsanwendungen

Stereoselective Synthesis

(S)-2-((Tert-butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid has been utilized in stereoselective synthesis processes. Laue et al. (2000) synthesized related compounds like (+)-(S)-2-Amino-4-fluorobutanoic acid using diastereoselective alkylation. The process involved alkylation of imines of glycine tert-butyl ester with specific bromo-fluoroalkanes, followed by deprotection steps (Laue, Kröger, Wegelius, & Haufe, 2000).

Hydrogenation and Synthesis of Proline Precursors

M. Nevalainen and A. Koskinen (2001) used a derivative of this compound in the synthesis of trans-4-methylproline. This involved hydrogenating a precursor compound under various catalyst/solvent systems to achieve the best cis/trans ratio (Nevalainen & Koskinen, 2001).

Asymmetric Synthesis of Amino Acid Derivatives

Shendage et al. (2005) explored asymmetric alkylation processes with derivatives of this compound to synthesize various fluorinated amino acid derivatives. They developed new procedures to overcome challenges like racemization and isomerization during the synthesis (Shendage, Froehlich, Bergander, & Haufe, 2005).

Development of Renin Inhibitors

S. Thaisrivongs et al. (1987) synthesized a structurally complex acid, including a derivative of this compound, as an intermediate for renin inhibitory peptides. This work contributed significantly to the development of potent inhibitors for human plasma renin, important in hypertension research (Thaisrivongs, Pals, Kroll, Turner, & Han, 1987).

Eigenschaften

IUPAC Name

(2S)-4-fluoro-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20FNO4/c1-10(2,3)17-9(16)13-7(8(14)15)6-11(4,5)12/h7H,6H2,1-5H3,(H,13,16)(H,14,15)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNHJCMLXWLYJPF-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(C)(C)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(C)(C)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-((Tert-butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid
Reactant of Route 2
(S)-2-((Tert-butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid
Reactant of Route 3
Reactant of Route 3
(S)-2-((Tert-butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid
Reactant of Route 4
(S)-2-((Tert-butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid
Reactant of Route 5
(S)-2-((Tert-butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid
Reactant of Route 6
(S)-2-((Tert-butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.